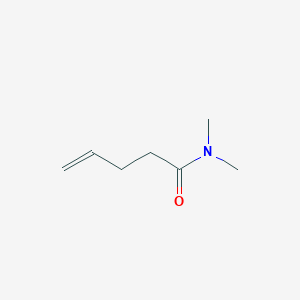

N,N-Dimethylpent-4-enamide

Description

Contextualization within Unsaturated Amide Chemistry and its Significance

Unsaturated amides are a crucial class of organic compounds characterized by the presence of both an amide functional group and a carbon-carbon double or triple bond. This combination of functionalities imparts a rich and diverse reactivity profile, making them highly valuable intermediates in organic synthesis. The amide group, a cornerstone of peptides and numerous pharmaceuticals, provides stability and can direct the stereochemical outcome of reactions. The unsaturated bond, on the other hand, serves as a handle for a wide array of chemical transformations, including additions, cyclizations, and cross-coupling reactions.

Within this class, β,γ-unsaturated amides like N,N-Dimethylpent-4-enamide are particularly noteworthy. While less common in nature compared to their α,β-unsaturated counterparts, they are valuable substrates for various functionalization reactions. rsc.org Their preparation, however, can be challenging. rsc.org The development of novel synthetic methods to access these structures is an active area of research, with techniques like transition-metal-catalyzed carbonylation and 1,5-hydrogen atom transfer (HAT) mediated desaturation reactions gaining prominence. rsc.org The significance of unsaturated amides is underscored by their presence in a wide range of biologically active molecules and functional materials. For instance, the enamide motif is found in natural products with anti-parasitic and anti-cancer properties.

Historical Overview of Pent-4-enamide (B1609871) Scaffold Research

The exploration of the pent-4-enamide scaffold is intrinsically linked to the broader history of amide synthesis and the development of reactions involving carbon-carbon double bonds. Early research focused on the fundamental reactivity of amides and alkenes as separate entities. The deliberate combination of these functionalities into a single molecule, the pent-4-enamide scaffold, opened new avenues for constructing complex nitrogen-containing molecules.

A pivotal area of research involving this scaffold has been the study of cyclization reactions. The ability of the amide nitrogen or adjacent carbons to interact with the terminal alkene has been exploited to synthesize a variety of heterocyclic structures, particularly five-membered rings (γ-lactams). Early methods often relied on radical cyclizations, where a radical generated on the amide portion of the molecule adds to the terminal double bond.

More recent advancements have seen the emergence of transition-metal-catalyzed cyclizations, offering greater control and efficiency. For example, copper-based catalytic systems have been developed for the preparation of cyclic imides from alkene-tethered amides. rsc.org These reactions often involve the cleavage of the C=C bond and the formation of new C-N bonds. rsc.org The development of methods like the aza-Claisen rearrangement has also provided powerful tools for the stereoselective synthesis of substituted pent-4-enamides. The ongoing interest in the pent-4-enamide scaffold is driven by its utility in the total synthesis of complex natural products and pharmaceuticals.

This compound as a Representative Model System in Academic Studies

This compound is frequently employed as a representative model system in academic studies for several key reasons. Its relatively simple and well-defined structure allows for the unambiguous study of reaction mechanisms without the interference of other complex functional groups. The N,N-dimethyl substitution prevents complications arising from N-H acidity and provides a clear spectroscopic handle for analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

The terminal alkene of this compound provides a reactive site for a variety of chemical transformations. Researchers utilize this simple substrate to test the feasibility and scope of new catalytic systems and synthetic methodologies. For instance, it has been used as a substrate in studies of cyclization reactions and in the development of new methods for the formation of carbon-nitrogen bonds. Its use as an intermediate in the synthesis of the renin inhibitor Aliskiren highlights its practical utility in more complex synthetic endeavors. chemicalbook.com

The table below summarizes key physicochemical properties of this compound and a closely related compound, providing a baseline for its characterization in research settings.

| Property | Value for this compound | Value for N,4-dimethylpentanamide |

| Molecular Formula | C7H13NO | C7H15NO nih.gov |

| Molecular Weight | 127.18 g/mol | 129.20 g/mol nih.gov |

| CAS Number | 16487-56-2 | 874-93-1 |

The following table presents data from a study on the synthesis of various substituted pent-4-enamides, illustrating the types of transformations and yields that can be achieved with this class of compounds.

| Entry | Substrate | Product | Yield (%) |

| 1 | 2,2-diphenylpent-4-enoic acid | N-Methoxy-2,2-diphenylpent-4-enamide | 89 |

| 2 | 2,2-diphenylpent-4-enoic acid | N-(Benzyloxy)-2,2-diphenylpent-4-enamide | - |

| 3 | 2,2-diphenylpent-4-enoic acid | N-Benzyl-2,2-diphenylpent-4-enamide | 88 |

| 4 | - | N-Methoxy-2,2-dimethylpent-4-enamide | 55 rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-5-6-7(9)8(2)3/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIUZQGXHXBXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536177 | |

| Record name | N,N-Dimethylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16487-56-2 | |

| Record name | N,N-Dimethylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethylpent 4 Enamide and Analogous Structures

Approaches via Functional Group Interconversion on Related Olefinic Precursors

An alternative to direct amidation is the synthesis of N,N-Dimethylpent-4-enamide from precursors that already contain the required carbon skeleton and olefinic moiety. This involves the interconversion of a different functional group into the N,N-dimethylamide group.

From Acyl Halides: A classic and highly effective method is the reaction of an acyl chloride with an amine. Pent-4-enoyl chloride can be readily prepared from pent-4-enoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and reacts rapidly with dimethylamine (typically with two equivalents, or one equivalent of the amine and a non-nucleophilic base) to form this compound in high yield.

From Esters (Aminolysis): Esters can be converted to amides via aminolysis. For example, methyl pent-4-enoate can react with dimethylamine to yield the target amide. This reaction is typically slower than the acyl chloride route and may require heating or catalysis. Trimethylaluminum is known to facilitate the direct amidation of esters. organic-chemistry.org

From Primary Amides (Transamidation): A primary amide can be converted into a tertiary amide through transamidation. For instance, pent-4-enamide (B1609871) could be N,N-dimethylated. Copper(II) catalysis has been shown to be effective for transamidation reactions under mild conditions. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Pathways for Unsaturated Amides

Conventional amide synthesis often relies on stoichiometric activating agents, which generate significant chemical waste. rsc.org In response, green and sustainable alternatives are being actively developed.

Enzymatic Synthesis: Biocatalysts, particularly lipases, have proven effective for amide bond formation. Candida antarctica lipase B (CALB) is a robust enzyme that can catalyze the direct condensation of carboxylic acids and amines to form amides with high yields and purity. nih.govnih.gov This enzymatic strategy operates under mild conditions, often in green solvents like cyclopentyl methyl ether, and avoids the need for coupling reagents or intensive purification, with water being the only byproduct. nih.govnih.gov

Visible Light-Mediated Synthesis: Photocatalysis offers an ecologically benign approach to amide synthesis. rsc.orgresearchgate.net Visible light can be used to generate reactive intermediates under mild conditions, avoiding the high temperatures and harsh reagents associated with many traditional methods. rsc.org These methodologies align with green chemistry principles by reducing energy consumption and waste generation. researchgate.net

Catalytic Direct Amidation: The development of catalysts that can promote the direct dehydrative condensation of carboxylic acids and amines without stoichiometric reagents is a major goal. Group (IV) metal complexes, for example, have been explored for this purpose, offering an environmentally benign process where water is the sole byproduct.

Stereoselective Synthesis of this compound Analogues

The parent molecule, this compound, is achiral and does not possess stereoisomers. However, the synthesis of analogues with substituents along the carbon chain introduces the possibility of stereoisomerism (e.g., enantiomers or E/Z diastereomers), necessitating stereoselective synthetic methods.

For instance, an analogue with a substituent at the C2 or C3 position would be chiral, requiring an asymmetric synthesis to produce a single enantiomer. An analogue with substitution at the C4 position would result in E/Z isomers, requiring a stereoselective approach to control the geometry of the double bond.

One relevant strategy is the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. This method can produce Z-enamides with high stereoselectivity. organic-chemistry.org The mechanism is believed to involve an intermediate vinyl-palladium complex, where intramolecular hydrogen bonding stabilizes the Z-isomer, leading to its selective formation. organic-chemistry.org While this produces enamides (with the double bond at C2-C3) rather than a pent-4-enamide structure, it demonstrates a powerful principle for controlling stereochemistry in unsaturated amide synthesis.

Reactivity and Reaction Mechanisms of N,n Dimethylpent 4 Enamide

Olefin Metathesis Reactions Involving the Pent-4-enamide (B1609871) Moiety

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. organic-chemistry.org The terminal alkene of N,N-Dimethylpent-4-enamide and its derivatives can participate in several types of metathesis reactions.

Ring-Closing Metathesis (RCM) for Cyclic Systems

Ring-closing metathesis (RCM) is a widely used intramolecular reaction to form cyclic compounds. nih.gov While direct RCM of this compound itself is not possible as it only contains one alkene, derivatives of it containing a second olefinic group can undergo RCM to produce cyclic enamides. Research on olefin-containing enamides has demonstrated the successful synthesis of five- and six-membered protected cyclic enamides using ruthenium-based catalysts. organic-chemistry.orgnih.gov For instance, precursors with two terminal alkene chains, one of which is part of an enamide structure, readily undergo ring closure. ru.nl

The efficiency of these reactions is dependent on the catalyst used. Studies have shown that second-generation Grubbs catalysts are often effective for these transformations. nih.gov The general mechanism involves the formation of a metallacyclobutane intermediate which then undergoes cycloreversion to release ethylene (B1197577) and form the cyclic product.

Table 1: Examples of Ring-Closing Metathesis of Enamide Derivatives

| Precursor | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-allyl-N-tosyl-2-vinyl aniline | Grubbs I | 1-tosyl-2,3-dihydro-1H-benzo[b]azepine | 85 | nih.gov |

| Diethyl diallylmalonate | Grubbs II | Diethyl 3-cyclopentene-1,1-dicarboxylate | >95 | nih.gov |

This table presents data for analogous RCM reactions to illustrate the general principles, as specific data for this compound derivatives in RCM was not available in the searched literature.

Cross-Metathesis (CM) with this compound

Cross-metathesis (CM) involves the reaction between two different alkenes. organic-chemistry.org this compound can, in principle, undergo CM with other olefins. However, the success of such reactions can be influenced by the nature of the other alkene and the catalyst used. beilstein-journals.org Generally, amides are well-tolerated functional groups in metathesis reactions. beilstein-journals.org

Cross-metathesis reactions with acrylamides have been reported to proceed in good yields. nih.gov For instance, the cross-metathesis between N-benzyloxyacrylamide and various terminal alkenes using a second-generation Grubbs catalyst has been shown to be effective. nih.gov While specific examples involving this compound are not detailed in the provided search results, the reactivity of similar unsaturated amides suggests its potential as a substrate in CM. Challenges can arise from catalyst deactivation, particularly when the substrate contains nitrogen atoms that can coordinate to the metal center. beilstein-journals.org

Hydrofunctionalization Reactions of the Alkene Moiety

The terminal double bond of this compound is susceptible to various hydrofunctionalization reactions, where an H-X bond is added across the double bond.

Hydroamidation Studies and Regioselectivity

Hydroamidation involves the addition of an N-H bond across a C=C double bond. While direct hydroamidation of this compound with another amide is not a standard reaction, related processes on similar unsaturated systems have been studied. The regioselectivity of these reactions, determining whether the addition occurs at the terminal (anti-Markovnikov) or internal (Markovnikov) carbon, is a key aspect. For instance, nickel-catalyzed anti-Markovnikov hydroamidation of unactivated alkenes with dioxazolones has been developed for the synthesis of linear amides.

Hydroarylation and Hydrosilylation Investigations

Hydroarylation involves the addition of an Ar-H bond across the alkene. Photocatalytic methods have been developed for the hydroarylation of enamides, leading to the formation of N-acylated benzylic amines. nih.gov These reactions often proceed with good regioselectivity.

Hydrosilylation, the addition of a Si-H bond, is another important transformation of alkenes. While specific studies on the hydrosilylation of this compound were not found, this reaction is generally applicable to terminal olefins.

Radical Reactions of this compound and its Derivatives

The alkene moiety of this compound and its derivatives can participate in various radical reactions, including cyclizations and intermolecular additions.

Radical cyclization of unsaturated amides is a powerful method for the synthesis of nitrogen-containing heterocycles. nih.gov For instance, copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides have been shown to produce γ-lactams. mdpi.com The mechanism involves the formation of an amidyl radical which then undergoes a 5-exo-trig cyclization onto the terminal alkene. mdpi.com

Historically, many radical reactions relied on tin hydrides, such as tributyltin hydride, to generate and propagate the radical chain. nih.gov However, due to the toxicity of tin compounds, there has been a significant effort to develop "tin-free" radical reactions. rsc.orgsemanticscholar.org These methods often utilize alternative radical initiators and mediators. For example, visible light photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations without the need for tin reagents.

Intermolecular radical additions to unsaturated amides are also known. These reactions can be used to form new carbon-carbon bonds. The Giese reaction, for example, involves the addition of an alkyl radical to an electron-deficient alkene. nih.gov While this compound is not strongly electron-deficient, radical additions can still be achieved under appropriate conditions.

Table 2: Examples of Radical Cyclization of Unsaturated Amide Derivatives

| Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenylpent-4-enamide | AgSCF3, Cu(OAc)2 | SCF3-substituted γ-lactam | Varies | mdpi.com |

This table provides examples of radical cyclizations of related unsaturated amides to illustrate the general reactivity, as specific data for this compound was limited in the search results.

Cycloaddition Reactions of the Alkene Moiety (e.g., [X+Y] Cycloadditions)

The terminal alkene of this compound can potentially participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. These reactions are characterized by the concerted or stepwise formation of two new sigma bonds. The feasibility and outcome of such reactions depend on the electronic nature of the alkene and the reacting partner.

While specific examples of cycloaddition reactions involving this compound are not extensively documented, the reactivity of similar terminal alkenes suggests potential for participation in various cycloaddition modes, such as [4+2] and [2+2] cycloadditions.

In a [4+2] cycloaddition, or Diels-Alder reaction, the alkene would act as the dienophile, reacting with a conjugated diene. The reaction would be favored by electron-withdrawing substituents on the dienophile. The amide group in this compound is not strongly electron-withdrawing, which may necessitate harsh reaction conditions or the use of Lewis acid catalysis to promote the reaction.

A [2+2] cycloaddition would involve the reaction of the alkene with another doubly bonded system, such as another alkene or a ketone, typically under photochemical conditions, to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions are key aspects of their utility.

Although direct evidence for this compound is lacking, the general principles of cycloaddition reactions provide a framework for predicting its potential reactivity in this regard.

Amide Reactivity and Transformations

The amide nitrogen in this compound is part of a tertiary amide, meaning it lacks a proton and therefore cannot be deprotonated to facilitate traditional N-alkylation or N-acylation in the same manner as primary or secondary amides. Direct N-alkylation or N-acylation of a tertiary amide to form a quaternary ammonium (B1175870) or an N-acyliminium ion is generally challenging and requires reactive electrophiles.

However, reactions at the amide carbonyl carbon are more common. Nucleophilic attack at the carbonyl carbon can lead to addition-elimination reactions, though the dimethylamino group is a poor leaving group.

While direct N-alkylation of the tertiary amide is difficult, it is important to consider the reactivity of analogous secondary amides to understand the general principles. The N-alkylation of secondary amides typically requires a strong base to deprotonate the amide, followed by reaction with an alkyl halide. researchgate.net Microwave-assisted, solvent-free phase-transfer catalytic conditions have been shown to be effective for the N-alkylation of N-substituted amides. researchgate.net

N-acylation of amines with N,N-dimethylacetamide (a related compound) using N,N-carbonyldiimidazole has been reported, indicating the potential for the dimethylamide moiety to be involved in acylation processes, albeit not through direct acylation of the nitrogen in this compound. chemrxiv.org

N-allyl amides are known to undergo the aza-Claisen rearrangement, a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement that results in the formation of a γ,δ-unsaturated amide. chemrxiv.org Although this compound is a pentenamide and not an N-allylamide, related structures with allylic substitution on the nitrogen atom are prime candidates for this transformation.

The aza-Claisen rearrangement of an N-allyl amide typically requires high temperatures or the use of a Lewis acid to proceed. chemrxiv.orgnih.gov The reaction can also be facilitated by converting the amide to its enolate, which then undergoes the rearrangement under milder conditions. The stereochemical outcome of the reaction is often dependent on the geometry of the enolate. chemrxiv.org

The general mechanism for the Ireland-Claisen rearrangement, a variation involving silyl (B83357) ketene (B1206846) acetals derived from ester enolates, provides insight into the concerted, pericyclic nature of this transformation which proceeds through a chair-like transition state. A similar transition state is proposed for the aza-Claisen rearrangement of amide enolates.

For a hypothetical N-allyl-N-methylpent-4-enamide, the aza-Claisen rearrangement would proceed as follows:

Enolate Formation: Deprotonation of the α-carbon of the amide using a strong base to form the corresponding amide enolate.

chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangement: A concerted reorganization of six electrons through a cyclic transition state, leading to the formation of a new carbon-carbon bond and the cleavage of a carbon-nitrogen bond.

Protonation: Quenching of the resulting enolate to afford the γ,δ-unsaturated amide product.

The Bellus-Claisen rearrangement is another variant where allylic amines react with ketenes to yield γ,δ-unsaturated amides. This highlights the versatility of chemrxiv.orgchemrxiv.org-sigmatropic rearrangements in synthesizing complex amide structures.

Applications of N,n Dimethylpent 4 Enamide in Complex Organic Synthesis

N,N-Dimethylpent-4-enamide as a Versatile Synthetic Building Block

This compound embodies the characteristics of a versatile synthetic building block due to its dual functionality: a nucleophilic and electrophilic character at the amide group and a reactive terminal double bond. Enamides, as a class, are recognized as stable and adaptable synthons in organic chemistry. nih.govbeilstein-journals.orgresearchgate.net The presence of the N,N-dimethyl group enhances the stability of any potential cationic intermediates and influences the steric and electronic properties of the molecule.

The terminal alkene in this compound is susceptible to a variety of transformations common in organic synthesis. These include, but are not limited to, hydroformylation, radical cyclization, and other addition reactions. For instance, rhodium-catalyzed hydroformylation of terminal olefins is a well-established method for producing aldehydes, which are themselves versatile intermediates. rsc.orgnih.govresearchgate.netnih.govecampus.com The application of this reaction to this compound would yield an aldehyde, which could then be used in subsequent reactions to build more complex molecules.

Furthermore, the amide functionality can be activated to participate in cyclization reactions. The combination of the amide and the alkene allows for intramolecular reactions that can form cyclic structures, a key process in the synthesis of many complex organic molecules.

Role in the Synthesis of Nitrogen-Containing Heterocycles

The structure of this compound is ideally suited for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals and biologically active compounds. The primary strategy involves intramolecular cyclization, where the amide nitrogen or an atom in its proximity attacks the terminal double bond.

A prominent example of this type of reaction is the radical cyclization of N-substituted 4-pentenamides. nih.govmdpi.com Studies on analogous N-aryl-4-pentenamides have shown that amidyl radicals can be generated from the amide nitrogen. This radical then undergoes a 5-exo-trig cyclization by attacking the terminal alkene, leading to the formation of a five-membered ring. This process is a powerful method for synthesizing γ-lactams, a common heterocyclic motif. nih.govmdpi.com While the N,N-dimethyl substitution prevents direct N-H abstraction to form an amidyl radical in the same manner as N-aryl or N-H amides, alternative radical initiation methods targeting the alkene could lead to similar cyclized products.

The synthesis of piperidines and pyrrolidines, six- and five-membered nitrogen heterocycles respectively, is another area where amide-containing building blocks are crucial. mdpi.comorganic-chemistry.orgnih.govrsc.orgresearchgate.net Methodologies that convert halogenated amides into these heterocycles via one-pot procedures demonstrate the utility of the amide group in facilitating cyclization. mdpi.com By analogy, functionalization of the alkene in this compound to introduce a suitable group could enable its conversion into substituted piperidines or pyrrolidines, which are key structures in alkaloid chemistry.

Table 1: Examples of Heterocycle Synthesis from Amide Precursors

| Starting Material Class | Reaction Type | Heterocyclic Product | Catalyst/Reagent | Ref |

|---|---|---|---|---|

| N-Aryl-4-pentenamides | Amidyl Radical Cascade | γ-Lactam Quinone Adducts | Ag₂O | nih.gov |

| N-Phenyl-4-pentenamides | Radical Cyclization | SCF₃-Substituted γ-Lactams | AgSCF₃ / Copper | mdpi.com |

Contributions to Natural Product Synthesis

The synthesis of natural products often relies on the efficient construction of complex, polycyclic systems, many of which contain nitrogen heterocycles. Enamide cyclizations have proven to be a powerful strategy in the total synthesis of alkaloids. nih.govbeilstein-journals.orgresearchgate.net These reactions leverage the unique reactivity of the enamide functional group to form key ring systems in a controlled manner.

While specific examples employing this compound are not prominent in the literature, its core structure is relevant to these synthetic strategies. For example, the formation of piperidine (B6355638) and pyrrolidine (B122466) rings is a recurring theme in the synthesis of numerous natural product families. rsc.orgdtic.mil Methodologies developed for the synthesis of these rings often use precursors that could conceptually be derived from this compound. An intramolecular cyclization, for instance, could form the basis for constructing bicyclic or more complex alkaloid skeletons.

The versatility of enamides and related unsaturated amides allows for various cyclization modes, including [3+2] annulations and polycyclizations, which have been pivotal in the synthesis of alkaloids like those in the Lycopodium and Cephalotaxus families. nih.govbeilstein-journals.orgresearchgate.net The terminal alkene of this compound provides a handle for initiating such cyclization cascades, potentially making it a valuable precursor in the synthesis of complex natural product targets.

Potential in Polymer Chemistry and Materials Science

In the realm of polymer chemistry, molecules containing vinyl groups are of great interest as monomers for polymerization reactions. The terminal alkene of this compound makes it a candidate for radical polymerization.

Studies on the atom transfer radical polymerization (ATRP) of the closely related monomer N,N-dimethylacrylamide (DMAA) provide significant insight into the potential behavior of this compound. cmu.edu Research has shown that while high conversions of DMAA can be achieved, controlling the polymerization to produce polymers with a narrow molecular weight distribution is challenging. cmu.edu This is attributed to the interaction of the copper catalyst with the amide group of the polymer chain, which can interfere with the deactivation step of the ATRP process. cmu.edu Similar challenges would likely be encountered in the controlled radical polymerization of this compound.

Furthermore, the free radical polymerization of N,N-dimethylacrylamide has been observed to be significantly accelerated in aqueous media, a kinetic effect attributed to hydrogen bonding between water and the amide carbonyl group. researchgate.net This suggests that the polymerization of this compound could also be highly sensitive to the choice of solvent. The resulting polymer, poly(this compound), would feature a hydrocarbon backbone with pendant N,N-dimethylamide groups, which would confer specific solubility and material properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylacrylamide (DMAA) |

| γ-lactam |

| Piperidine |

| Pyrrolidine |

Advanced Spectroscopic and Analytical Methodologies in N,n Dimethylpent 4 Enamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of N,N-Dimethylpent-4-enamide in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of each nucleus.

In ¹H NMR, the terminal vinyl protons exhibit characteristic chemical shifts in the olefinic region (δ 4.9-5.9 ppm). The proton on the carbon adjacent to the double bond (C4) typically appears as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The methylene groups of the pentenyl chain (C2 and C3) resonate in the aliphatic region (δ 2.1-2.5 ppm). A key feature is the presence of two distinct singlets for the N-methyl protons around δ 2.9-3.0 ppm at room temperature, which arises from the restricted rotation about the C-N amide bond. nanalysis.com

In ¹³C NMR, the carbonyl carbon is readily identified by its characteristic downfield chemical shift (δ ~172 ppm). The carbons of the double bond appear in the range of δ 115-138 ppm. The N-methyl carbons give rise to two distinct signals, typically around δ 35 and δ 37 ppm, again due to the partial double bond character of the C-N amide bond. rsc.org

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| =CH₂ | 4.95 - 5.10 | m | C=O | ~172.5 |

| =CH- | 5.75 - 5.90 | m | =CH- | ~137.5 |

| -CH₂-C=C | ~2.35 | m | =CH₂ | ~115.2 |

| -CH₂-C=O | ~2.45 | t | N-(CH₃)₂ (cis to C=O) | ~37.4 |

| N-CH₃ (cis to C=O) | ~2.97 | s | N-(CH₃)₂ (trans to C=O) | ~35.5 |

| N-CH₃ (trans to C=O) | ~2.92 | s | -CH₂-C=O | ~34.1 |

| -CH₂-C=C | ~28.9 |

Dynamic NMR (DNMR) is employed to study the conformational dynamics of this compound, specifically the rotational energy barrier of the amide C-N bond. montana.edu Due to resonance, this bond possesses significant double-bond character, restricting free rotation and creating two distinct N-methyl environments (one cis and one trans to the carbonyl oxygen), which are observable as separate peaks at room temperature. nanalysis.com

As the temperature is increased, the rate of rotation around the C-N bond increases. In the NMR experiment, this increased rate of chemical exchange causes the two sharp N-methyl singlets to broaden, move closer together, and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature (Tc). researchgate.net By analyzing the line shape of the signals at different temperatures, the rate constant for the rotation can be determined. From this, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For typical N,N-dimethyl amides, this barrier is in the range of 12-20 kcal/mol. researchgate.netnih.gov This technique provides fundamental insight into the steric and electronic properties of the amide functional group.

Mass Spectrometry Techniques in Mechanistic Investigations

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for probing its structure through fragmentation analysis. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (127.18 g/mol ).

The fragmentation pattern is highly informative. For tertiary amides containing a γ-hydrogen relative to the carbonyl group, a prominent fragmentation pathway is the McLafferty rearrangement. wikipedia.orgwhitman.edu In this process, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α,β-carbon bond. libretexts.org For this compound, this rearrangement would result in the loss of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a resonance-stabilized radical cation of N,N-dimethylacetamide at m/z 85.

Other significant fragmentation pathways for amides include α-cleavage. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can lead to the formation of the [M-C₄H₇]⁺ ion, which is the N,N-dimethylaminocarbonyl cation at m/z 72. nih.govunl.pt

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 127 | [C₇H₁₃NO]⁺˙ | Molecular Ion |

| 85 | [CH₃CON(CH₃)₂]⁺˙ | McLafferty Rearrangement (loss of C₃H₆) |

| 72 | [CON(CH₃)₂]⁺ | α-Cleavage (loss of C₄H₇ radical) |

| 44 | [N(CH₃)₂]⁺ | Cleavage of C-N bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to monitor the progress of reactions, such as its synthesis or subsequent transformations.

The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide, known as the Amide I band. This band typically appears in the region of 1630-1670 cm⁻¹. libretexts.org The absence of N-H stretching bands (typically found at 3100-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amide. masterorganicchemistry.com The terminal alkene group gives rise to a medium intensity C=C stretching vibration around 1640 cm⁻¹ and a =C-H stretching absorption just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹). vscht.cz The out-of-plane =C-H bending vibrations are also characteristic, appearing as strong bands in the 900-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the C=C double bond stretch often gives a stronger and sharper signal in the Raman spectrum compared to the IR spectrum, making it particularly useful for analyzing the vinyl group. sns.itnih.gov

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp² (=C-H) | 3075 - 3095 | Medium |

| C-H Stretch | sp³ (-CH₂-, -CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1670 | Very Strong |

| C=C Stretch | Alkene | 1640 - 1650 | Medium |

| =C-H Bend (out-of-plane) | Alkene | 910 - 995 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles. However, as this compound is a liquid at standard conditions, its crystal structure has not been reported. Crystallographic analysis would typically require derivatization to a solid compound or analysis at very low temperatures.

If a crystal structure were obtained, it would be expected to confirm the planarity of the O=C-N moiety, a characteristic feature of the amide bond due to resonance. The analysis would precisely define the C-N bond length, which is expected to be shorter than a typical C-N single bond but longer than a C=N double bond. Furthermore, it would reveal the preferred conformation of the pentenyl chain in the solid state, showing how the molecules pack in the crystal lattice.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC) is well-suited for the analysis of this volatile compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate this compound from starting materials, solvents, and byproducts. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is typically used. atlantis-press.com A temperature-programmed method, starting at a low temperature and ramping to a higher temperature, would ensure the elution of all components. google.com

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for monitoring reactions in solution. Given the polar nature of the amide group, reversed-phase HPLC could be challenging as the compound may have limited retention on standard C18 columns with highly aqueous mobile phases. hplc.eu Methodologies designed for polar compounds, such as using columns with polar-embedded or polar-endcapped stationary phases, or employing Hydrophilic Interaction Liquid Chromatography (HILIC), would be more effective. chromatographyonline.comchromatographyonline.com A mobile phase consisting of acetonitrile (B52724) and water or an aqueous buffer, coupled with UV detection (monitoring the carbonyl chromophore around 210-220 nm), would be a typical setup.

Computational and Theoretical Studies of N,n Dimethylpent 4 Enamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. For N,N-Dimethylpent-4-enamide, these calculations can elucidate properties such as charge distribution, molecular orbital energies, and electrostatic potential, which are crucial for predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents.

For this compound, FMO analysis would predict:

HOMO: The HOMO is expected to be localized primarily on the π-system of the terminal alkene (the C=C double bond). This region, being electron-rich, is the most likely site for electrophilic attack.

LUMO: The LUMO is anticipated to have significant contributions from the π* antibonding orbital of the carbonyl group (C=O). This makes the carbonyl carbon an electron-deficient center, susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

These insights allow for predictions about its behavior in various reactions, such as additions to the double bond or reactions at the amide carbonyl.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data are hypothetical and serve to illustrate the expected outcomes of a DFT calculation. Actual values would require specific computation.

| Molecular Orbital | Predicted Energy (eV) | Primary Location | Implied Reactivity |

| HOMO | -6.5 | Alkene C=C π-orbital | Site for electrophilic attack |

| LUMO | +1.8 | Carbonyl C=O π*-orbital | Site for nucleophilic attack |

| HOMO-LUMO Gap | 8.3 | - | Indicator of chemical stability |

Transition State Analysis for Reaction Mechanism Elucidation

To understand not just if a reaction occurs but how it occurs, computational chemists locate the transition state (TS) structure—the highest energy point along a reaction pathway. By calculating the energy of this state, the activation energy (Ea) can be determined, providing a quantitative measure of the reaction rate.

For this compound, TS analysis could be applied to reactions such as:

Intramolecular Cyclization: Investigating the possibility of the terminal alkene attacking the carbonyl carbon.

Electrophilic Addition: Modeling the addition of an electrophile like H+ or Br+ to the double bond to understand the regioselectivity (Markovnikov vs. anti-Markovnikov).

Computational methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the identified TS correctly connects the reactants and products, thereby elucidating the complete reaction mechanism. scispace.com

Conformational Analysis and Rotational Barriers

This compound possesses several rotatable bonds, leading to different conformers. The most significant of these is the C-N bond of the amide group. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, this bond has a partial double-bond character, which results in a significant rotational barrier.

While direct experimental or computational data for this compound is scarce, studies on structurally analogous compounds provide valuable insights. For example, a detailed study combining dynamic NMR and DFT calculations on (E)-3-(dimethylamino)-N,N-dimethylacrylamide revealed a rotational barrier for the amide group of 12.4 kcal/mol. nih.gov This value is typical for tertiary amides and arises from the need to break the π-type overlap between the nitrogen lone pair and the carbonyl group during rotation. The transition state of this rotation involves a nitrogen atom that is more pyramidalized and a C-N bond that is elongated compared to the planar ground state. nih.gov

Table 2: Representative Rotational Barriers in Amide-Containing Molecules Note: Data is for analogous compounds, not this compound itself, but provides a reasonable estimate of the expected barrier.

| Compound | Bond | Method | Rotational Barrier (kcal/mol) | Reference |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Amide C(O)-N | DFT Calculation | 12.4 | nih.gov |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Amide C(O)-N | Dynamic NMR | 16.4 | nih.gov |

| N-methyl-N-benzhydrylformamide | Formyl C(O)-N | DFT Calculation | 20-23 | mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations analyze molecules in a static, minimum-energy state (often in a vacuum), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would provide a picture of its behavior in a more realistic environment, such as in an aqueous solution.

Key insights from MD simulations would include:

Conformational Sampling: Observing how the molecule flexes and rotates at a given temperature, providing information on the relative populations of different conformers.

Solvation Structure: Analyzing how solvent molecules (e.g., water) arrange themselves around the hydrophilic amide group and the hydrophobic pentenyl chain.

Transport Properties: Predicting properties like the diffusion coefficient.

Such simulations are crucial for understanding how the molecule behaves in a biological or solution-phase chemical context. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Reactivity

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the activity or property of a molecule based on its structural features, known as molecular descriptors.

A hypothetical QSPR study for the reactivity of a series of unsaturated amides, including this compound, would involve:

Data Set: Synthesizing a series of related amides with variations in the alkyl chain or substituents.

Activity Measurement: Experimentally measuring a specific property, such as the rate constant for a reaction.

Descriptor Calculation: Using computational software to calculate a wide range of descriptors for each molecule, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. researchgate.net

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with the measured activity. nih.gov

Such a model could then be used to predict the reactivity of new, unsynthesized amides, guiding the design of molecules with desired properties.

Advanced Functionalization and Derivatization Strategies for N,n Dimethylpent 4 Enamide

Transition Metal-Catalyzed Functionalization of the Alkene Moiety (e.g., Cross-Coupling)

The terminal alkene group in N,N-Dimethylpent-4-enamide is a prime site for transition metal-catalyzed functionalization. Such reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar terminal alkenes and enamides provides a framework for potential transformations. researchgate.netdntb.gov.uapitt.edu

One of the most powerful methods for alkene functionalization is the Heck reaction , a palladium-catalyzed process that couples alkenes with aryl or vinyl halides. organic-chemistry.orgyoutube.com This reaction would theoretically allow for the introduction of various aryl or vinyl substituents at the terminal position of the pentenamide backbone. The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org The efficiency and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and solvent. organic-chemistry.orglibretexts.orgresearchgate.netsemanticscholar.org

Hydroformylation , another significant transition metal-catalyzed reaction, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically using rhodium or cobalt catalysts. mt.comresearchgate.netresearchgate.net Applying this to this compound could lead to the synthesis of aldehydes, which are versatile intermediates for further chemical modifications. Asymmetric hydroformylation, employing chiral ligands, could potentially yield chiral aldehydes, which are valuable in the synthesis of enantiomerically pure compounds. nih.gov The regioselectivity of hydroformylation (i.e., whether the formyl group adds to the terminal or internal carbon of the alkene) is a critical aspect that can be controlled by the catalyst system and reaction conditions. researchgate.netresearchgate.net

Below is a hypothetical data table illustrating potential outcomes of these reactions on this compound, based on general principles of these transformations.

| Reaction Type | Catalyst/Reagents | Potential Product |

| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N, Aryl-Br | N,N-Dimethyl-5-arylpent-4-enamide |

| Hydroformylation | Rh(acac)(CO)₂, Ligand, CO/H₂ | N,N-Dimethyl-5-formylpentanamide |

This table is illustrative and based on the general reactivity of the functional groups.

Stereoselective Functionalization of the Pent-4-enamide (B1609871) System

Stereoselective reactions are crucial for the synthesis of complex molecules with specific three-dimensional arrangements, which is particularly important in medicinal chemistry and materials science. For this compound, stereoselective functionalization can be directed at the alkene moiety.

A key example of such a transformation is stereoselective dihydroxylation , which introduces two hydroxyl groups across the double bond. This reaction can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). masterorganicchemistry.com The reaction with OsO₄ is known to proceed via a concerted mechanism, resulting in the syn-addition of the two hydroxyl groups, meaning they add to the same face of the alkene. masterorganicchemistry.com The use of chiral ligands in conjunction with the metal catalyst can lead to asymmetric dihydroxylation, producing a chiral diol with high enantiomeric excess.

Another potential stereoselective transformation is epoxidation , the formation of an epoxide ring from the alkene. The stereochemistry of the resulting epoxide can be controlled by the choice of reagent. For instance, the use of chiral catalysts, such as those used in the Sharpless asymmetric epoxidation, can lead to the formation of a specific enantiomer of the epoxide. These chiral epoxides are valuable synthetic intermediates.

Selective Transformations of the Amide Functionality

The tertiary amide group in this compound is generally stable but can be transformed under specific reaction conditions. A common transformation is the reduction of the amide to an amine. organic-chemistry.org This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under harsh conditions. researchgate.net More modern methods utilize silane-based reducing agents in the presence of transition metal catalysts, which can offer greater functional group tolerance. organic-chemistry.org The successful reduction of this compound would yield N,N-dimethylpent-4-en-1-amine, preserving the alkene moiety. nih.gov

Reductive amination is a related process that can be used to synthesize amines. organic-chemistry.orgmasterorganicchemistry.com While typically used to form amines from aldehydes or ketones, variants of this reaction could be envisioned for modifying the amide group or its derivatives.

The selective transformation of the amide in the presence of the alkene, or vice versa, would depend on the choice of reagents and reaction conditions, allowing for controlled derivatization of the molecule.

Synthesis of Chiral this compound Derivatives for Asymmetric Synthesis

This compound can serve as a starting material for the synthesis of chiral building blocks, which are essential for the construction of enantiomerically pure complex molecules like pharmaceuticals. nih.gov One strategy involves the intramolecular cyclization of a derivatized form of the pentenamide to create chiral lactams. Chiral lactams are important structural motifs found in many biologically active compounds. nih.govresearchgate.netnih.govrsc.org

For example, a derivative of this compound could be designed to undergo an asymmetric cyclization reaction, catalyzed by a chiral transition metal complex, to form a chiral piperidine (B6355638) or other heterocyclic ring system. The synthesis of chiral piperidines is of significant interest in drug discovery. nih.gov

The synthesis of such chiral derivatives often relies on establishing a stereocenter through an asymmetric reaction, such as asymmetric hydrogenation or an asymmetric carbon-carbon bond-forming reaction. These chiral building blocks can then be used in the synthesis of more complex target molecules.

N,n Dimethylpent 4 Enamide in Specialized Catalytic Systems

Use as a Substrate in Transition Metal Catalysis

The terminal alkene and the amide group in N,N-Dimethylpent-4-enamide are both reactive sites for a variety of transition metal-catalyzed transformations. These reactions leverage the unique reactivity of the C=C double bond and the coordinating ability of the amide moiety to construct complex molecular architectures.

Key transformations involving substrates structurally similar to this compound include hydroformylation, cyclization, and carboamination reactions, primarily utilizing palladium, rhodium, and copper catalysts. For instance, the palladium-catalyzed cross-coupling of amines with alkenyl bromides represents a powerful method for forming enamines and imines. nih.gov While direct examples with this compound are not extensively documented, the reactivity patterns of analogous unsaturated amides provide significant insight into its potential as a substrate.

One important class of reactions is intramolecular cyclization. Copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides have been shown to efficiently produce γ-lactam derivatives. mdpi.com This type of transformation, involving an amidyl radical-initiated 5-exo-trig cyclization, highlights a pathway through which this compound could be converted into functionalized heterocyclic products. mdpi.com

| Catalyst | Reagent | Product Type | Yield (%) | Reference |

| Cu(OAc)₂ | AgSCF₃ | SCF₃-substituted γ-lactam | 42-66 | mdpi.com |

| [Rh(COD)₂]BF₄ | H₂/CO | Amino Aldehyde | Variable | nih.govnih.gov |

| Pd(OAc)₂ | Aryl Bromide | 2-Benzylpyrrolidine | Good | acs.org |

This table presents data for reactions with substrates analogous to this compound, such as N-phenylpent-4-enamides and N-protected pentenylamines, to illustrate potential applications.

Rhodium-catalyzed hydroformylation is another critical industrial process that can be applied to unsaturated amides. The asymmetric hydroformylation of N-vinyl carboxamides, for example, yields chiral α-amino aldehydes, which are valuable synthetic intermediates. nih.gov However, studies have shown that N-alkyl substituted enamides, a class that includes this compound, may exhibit lower reactivity and selectivity in such transformations compared to their N-H or N-aryl counterparts. nih.gov

Furthermore, palladium-catalyzed carboamination reactions of N-protected γ-aminoalkenes with aryl bromides offer a direct route to constructing substituted pyrrolidines. acs.org The mechanism often involves the suprafacial addition of the nitrogen atom and the aryl group across the double bond, demonstrating the utility of such substrates in synthesizing nitrogen-containing heterocycles. acs.org

Role in Ligand Design and Catalyst Development

The structural features of this compound, specifically the presence of a coordinating amide group and a polymerizable alkene, suggest its potential utility in the design of novel ligands and the development of specialized catalysts. Amide functionalities are known to act as directing groups in transition metal-catalyzed C-H functionalization, guiding the metal to a specific site on the substrate to enable selective bond formation. mdpi.com This directing ability is a valuable tool in catalyst design.

Amide-functionalized ligands are increasingly used in catalysis because the amide backbone can create a specific coordination environment around the metal center, influencing the catalyst's activity and selectivity. mdpi.com For instance, pyridine-amide functionalized carbene ligands have been synthesized and used to create novel nickel(II) and cobalt(III) complexes with applications in electrocatalytic proton reduction. researchgate.net While this compound itself has not been reported as a primary component in these specific ligands, its structure serves as a blueprint for designing ligands where the amide can act as an anchor or directing group.

The alkene group offers a handle for immobilization or modification. For example, the terminal double bond could be used to attach the molecule to a polymer support, creating a heterogeneous catalyst system. This approach is beneficial for catalyst recovery and recycling, a key principle of green chemistry.

Moreover, β,γ-unsaturated amides are recognized as valuable ligands in catalysis. nih.gov The interplay between the amide carbonyl and the alkene π-system can influence the electronic properties of the metal center, thereby tuning the catalyst's performance. The development of chiral N,N'-dioxide ligands from amino acids and amines, which form robust complexes with a variety of metals for asymmetric catalysis, further underscores the importance of the amide motif in creating sophisticated and highly selective catalysts. rsc.org

Organocatalytic Applications

In the realm of organocatalysis, which avoids the use of metals, this compound can be viewed as a substrate for various asymmetric transformations. The field of organocatalysis has established powerful methods for the enantioselective functionalization of α,β-unsaturated carbonyl compounds through the formation of enamine or iminium ion intermediates. mdpi.commdpi.com

While this compound is a β,γ-unsaturated amide, its double bond can potentially be isomerized in situ to the α,β-position under certain catalytic conditions, thus opening it up to the vast toolkit of organocatalytic conjugate addition reactions. Strategies involving the use of "masked" unsaturated amides in asymmetric organocatalysis allow for the functionalization of substrates that are otherwise challenging to activate. nih.gov

For example, the Michael addition of nucleophiles to α,β-unsaturated systems is a cornerstone of organocatalysis. researchgate.netmdpi.com Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the electrophile (the unsaturated amide) and the nucleophile simultaneously through hydrogen bonding, leading to highly enantioselective C-C bond formation. beilstein-journals.org

| Catalyst Type | Reaction | Key Feature | Potential Product | Reference |

| Chiral Secondary Amine | γ-Amination | Dienamine intermediate | γ-Amino Amide | researchgate.net |

| Chiral Thiourea/Squaramide | Michael Addition | Dual hydrogen-bond activation | Functionalized Amide | mdpi.combeilstein-journals.org |

| Chiral Phosphoric Acid | Aza-Diels-Alder | Activation of imine | Nitrogen Heterocycle | beilstein-journals.org |

This table outlines potential organocatalytic reactions applicable to this compound or its isomers, based on established reactivity of similar unsaturated systems.

Furthermore, the concept of dienamine catalysis allows for the functionalization of α,β-unsaturated aldehydes at the remote γ-position. researchgate.net A similar strategy could potentially be envisioned for β,γ-unsaturated amides like this compound, where a catalyst could facilitate isomerization followed by a vinylogous reaction, leading to functionalization away from the carbonyl group. These advanced organocatalytic methods provide a pathway for converting simple unsaturated amides into complex, chiral molecules with high stereocontrol.

Future Perspectives and Emerging Research Avenues for N,n Dimethylpent 4 Enamide Chemistry

Integration into Flow Chemistry and Automated Synthesis.

The integration of N,N-Dimethylpent-4-enamide into flow chemistry and automated synthesis platforms represents a promising avenue for enhancing reaction efficiency, safety, and scalability. amt.ukneuroquantology.comseqens.com Continuous-flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch processes. neuroquantology.comseqens.com

The presence of the terminal alkene in this compound makes it particularly suitable for a range of continuous-flow reactions. For instance, hazardous or highly exothermic reactions, such as certain hydrogenations or oxidations of the double bond, can be performed more safely in the small, controlled environment of a flow reactor. amt.uk Furthermore, the generation and immediate use of reactive intermediates derived from either the alkene or the amide moiety can be effectively managed in a continuous stream, minimizing decomposition and side reactions. acs.org

Automated synthesis platforms, which enable the rapid and parallel execution of numerous reactions, could significantly accelerate the exploration of this compound's chemical space. researchgate.netethz.ch By employing robotic systems and pre-packed reagents, libraries of derivatives can be synthesized with high throughput. researchgate.netethz.ch This is particularly valuable for medicinal chemistry applications, where the rapid generation of analogues is crucial for structure-activity relationship studies. researchgate.net The combination of flow chemistry with automated systems could lead to fully autonomous processes for the synthesis and optimization of this compound-based compounds. acs.org

Table 1: Potential Flow Chemistry Applications for this compound

| Reaction Type | Potential Advantages in Flow Chemistry |

|---|---|

| Hydrogenation | Enhanced safety, improved gas-liquid mixing, higher throughput. |

| Hydroformylation | Precise control of syngas pressure and temperature, improved regioselectivity. |

| Oxidation | Better heat management for exothermic reactions, reduced risk of over-oxidation. |

Exploration of Novel Reactivity Pathways and Chemo-/Regioselectivity.

The dual functionality of this compound provides a rich landscape for the exploration of novel reactivity pathways and the investigation of chemo- and regioselectivity. Future research will likely focus on developing catalytic systems that can selectively functionalize either the alkene or the amide group, or that can engage both moieties in cascade reactions. nih.govresearchgate.net

One key area of exploration is the catalytic functionalization of the terminal alkene. Hydroformylation, for example, could introduce an aldehyde group, which can then be used in a variety of subsequent transformations. researchgate.netsemanticscholar.orgresearchgate.net The regioselectivity of such reactions, leading to either the linear or branched aldehyde, will be a critical aspect of these studies. researchgate.netresearchgate.net Other potential transformations of the alkene include hydroamination, hydroboration, and various C-H activation reactions.

The amide group also offers opportunities for novel reactivity. While generally considered robust, recent advances have demonstrated the catalytic activation of C-H bonds adjacent to the nitrogen atom in amides. nih.gov Such strategies could be applied to this compound to introduce new functional groups at the N-methyl positions. Furthermore, the development of catalysts for the selective cleavage and reformation of the amide bond could open up new avenues for peptide synthesis and materials science. semanticscholar.org

Controlling the chemo- and regioselectivity of reactions involving this compound is a significant challenge and a major research focus. study.comyoutube.com For example, in reactions where both the alkene and the amide could potentially react, the development of catalysts that can discriminate between these two functional groups will be crucial. This can be achieved through the careful design of ligands and the tuning of reaction conditions. study.com Similarly, in reactions that functionalize the alkene, controlling the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) will be essential for the synthesis of specific target molecules. rsc.org

Development of Advanced Sustainable Synthetic Methodologies.

The development of sustainable synthetic methodologies for the synthesis and transformation of this compound is in line with the broader goals of green chemistry. dst.gov.inscispace.comrsc.org Future research will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising approach is the use of biocatalysis. nih.gov Enzymes, such as lipases and amidases, could be employed for the synthesis of this compound and its derivatives under mild conditions and with high selectivity. nih.gov Enzymatic processes often use water as a solvent and can avoid the need for protecting groups, leading to more environmentally friendly synthetic routes. nih.gov

Photocatalysis is another emerging area that holds great promise for the sustainable functionalization of this compound. researchgate.net Visible-light-mediated reactions can often be carried out at room temperature and can enable novel transformations that are not accessible through traditional thermal methods. researchgate.net For example, photoredox catalysis could be used to drive a variety of addition and cycloaddition reactions involving the terminal alkene.

The use of greener solvents and reaction media is also a key aspect of sustainable chemistry. chemrxiv.org Researchers will likely explore the use of water, supercritical fluids, and bio-based solvents for reactions involving this compound. Additionally, solvent-free reaction conditions, such as ball milling, may also be investigated to further reduce the environmental impact of synthetic processes. researchgate.net

Table 2: Green Chemistry Approaches for this compound

| Approach | Key Principles | Potential Application |

|---|---|---|

| Biocatalysis | Use of enzymes, mild reaction conditions, aqueous media. | Enantioselective synthesis of chiral derivatives. |

| Photocatalysis | Use of visible light, ambient temperature. | C-H functionalization and cycloaddition reactions. |

| Green Solvents | Use of water, bio-solvents, or solvent-free conditions. | Reducing environmental impact of synthesis and purification. |

Contributions to Complex Chemical Systems Design.

The unique bifunctional nature of this compound makes it a valuable building block for the design and synthesis of complex chemical systems. nih.govmdpi.com Its ability to participate in a variety of chemical transformations allows for its incorporation into diverse molecular architectures, from pharmaceuticals to advanced materials. nih.gov

In the context of drug discovery, this compound can serve as a versatile scaffold for the construction of libraries of compounds for biological screening. nih.gov The terminal alkene can be functionalized to introduce a wide range of substituents, while the amide group can be modified to tune the pharmacokinetic properties of the molecule. This modular approach allows for the systematic exploration of chemical space and the rapid identification of lead compounds. nih.gov

In materials science, this compound could be used as a monomer in the synthesis of functional polymers. The terminal alkene can participate in polymerization reactions, while the amide group can provide sites for cross-linking or for the attachment of other functional moieties. This could lead to the development of new materials with tailored properties for applications in areas such as drug delivery, tissue engineering, and catalysis.

Furthermore, the ability of this compound to participate in cascade reactions, where multiple bonds are formed in a single operation, makes it an attractive building block for the efficient synthesis of complex natural products and other intricate molecular targets. nih.govresearchgate.net By carefully designing reaction sequences that exploit the reactivity of both the alkene and the amide, chemists can construct complex polycyclic systems with high levels of stereochemical control.

Q & A

Q. What are the recommended methods for synthesizing N,N-Dimethylpent-4-enamide with high purity?

Synthesis typically involves amidation of pent-4-enoic acid with dimethylamine using coupling agents like EDC or DCC. Key steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC) to optimize reaction time .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents.

- Purity validation using gas chromatography (GC) with flame ionization detection, ensuring ≥99% purity as per USP standards .

Q. How can researchers confirm the structural identity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra for characteristic signals (e.g., vinyl protons at δ 5.2–5.8 ppm, dimethylamide groups at δ 2.8–3.1 ppm) .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for structurally similar amides .

Q. What safety precautions are critical when handling this compound?

- Use nitrile gloves and lab coats to avoid skin contact; inspect gloves for permeability data .

- Work in a fume hood to prevent inhalation. In case of exposure, move to fresh air and seek medical attention .

- Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the α,β-unsaturated carbonyl as an electrophilic site.

- Solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM models to refine reaction pathways .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Cross-validate NMR shifts using databases (e.g., NIST Chemistry WebBook) to identify solvent or pH discrepancies .

- Explore tautomeric equilibria or conformational isomers via variable-temperature NMR .

- Re-examine computational parameters (e.g., basis sets, solvation models) to align with experimental conditions .

Q. How can researchers optimize reaction yields in stereoselective derivatization of this compound?

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric hydrogenation of the double bond.

- Adjust solvent polarity (e.g., THF vs. toluene) to favor transition-state geometries .

- Use LC-MS to track byproducts and optimize stoichiometric ratios .

Q. What techniques characterize biological interactions of this compound with enzymes?

- Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., ) between the compound and target enzymes .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Q. How should researchers manage raw data from studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.